(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide is an organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide typically involves the reaction of a suitable thiadiazole derivative with an appropriate but-2-enamide precursor. The reaction conditions may include the use of solvents such as ethanol or methanol, and catalysts like acids or bases to facilitate the reaction. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Optimization of reaction parameters, such as temperature, pressure, and reaction time, is crucial to maximize yield and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.
Substitution: The thiadiazole ring can undergo substitution reactions with nucleophiles or electrophiles, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols. Substitution reactions can lead to a variety of functionalized thiadiazole derivatives.
Scientific Research Applications
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It has shown potential as an antimicrobial, antifungal, and anticancer agent.
Medicine: Research is ongoing to explore its use in drug development for treating various diseases.
Industry: The compound is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of (2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide involves its interaction with specific molecular targets and pathways. For example, as an antimicrobial agent, it may inhibit the growth of bacteria by interfering with their cell wall synthesis or protein function. As an anticancer agent, it may induce apoptosis or inhibit cell proliferation by targeting specific signaling pathways.
Comparison with Similar Compounds
Similar Compounds
(2E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide: can be compared with other thiadiazole derivatives, such as:
Uniqueness
The uniqueness of This compound lies in its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C7H9N3OS |
---|---|
Molecular Weight |
183.23 g/mol |
IUPAC Name |
(E)-N-(5-methyl-1,3,4-thiadiazol-2-yl)but-2-enamide |
InChI |
InChI=1S/C7H9N3OS/c1-3-4-6(11)8-7-10-9-5(2)12-7/h3-4H,1-2H3,(H,8,10,11)/b4-3+ |
InChI Key |
SZTDNCRGNFYPOT-ONEGZZNKSA-N |
Isomeric SMILES |
C/C=C/C(=O)NC1=NN=C(S1)C |
Canonical SMILES |
CC=CC(=O)NC1=NN=C(S1)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.